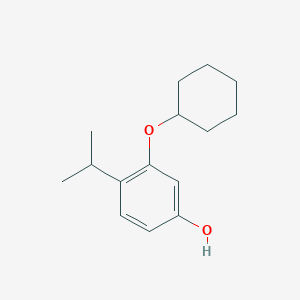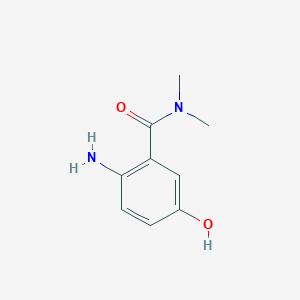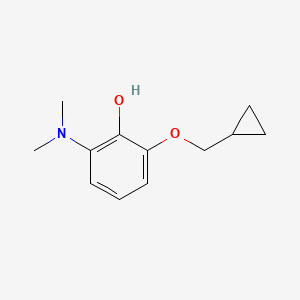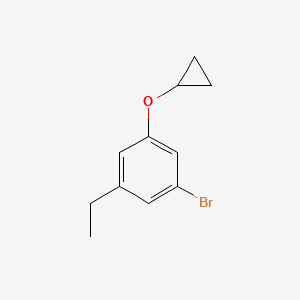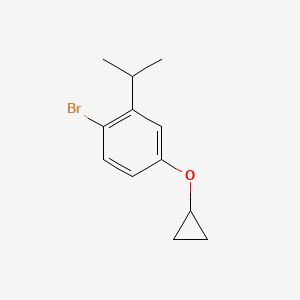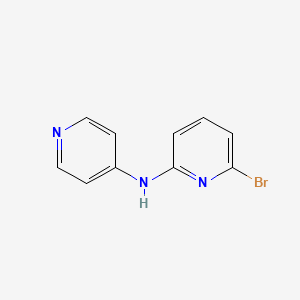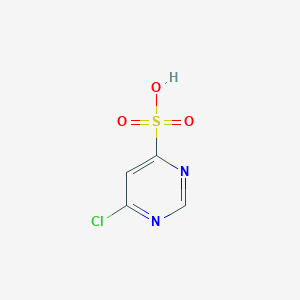
6-Chloropyrimidine-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyrimidine-4-sulfonic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 6-position and a sulfonic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrimidine-4-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . Another approach involves the use of spinel chromite nanocatalysts for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using phosphorus oxychloride and other chlorinating agents. The use of efficient and green heterogeneous catalysts, such as spinel chromite, has been explored to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloropyrimidine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield pyrimidine N-oxides, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups .
Applications De Recherche Scientifique
6-Chloropyrimidine-4-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloropyrimidine-4-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Chloropyrimidine-4-sulfonic acid include other chloropyrimidine derivatives such as:
- 2-Chloropyrimidine
- 4-Chloropyrimidine
- 6-Chloropyrimidine
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a sulfonic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H3ClN2O3S |
|---|---|
Poids moléculaire |
194.60 g/mol |
Nom IUPAC |
6-chloropyrimidine-4-sulfonic acid |
InChI |
InChI=1S/C4H3ClN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10) |
Clé InChI |
ZHCPNMIIRBDHEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1Cl)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


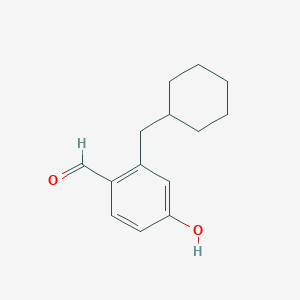
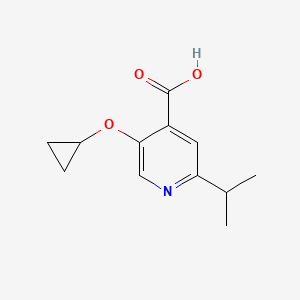

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
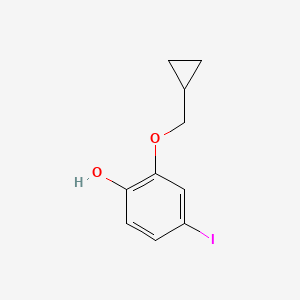
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
